molecular formula C13H13NO5S2 B1517970 3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 1155165-61-9

3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No. B1517970
M. Wt: 327.4 g/mol
InChI Key: NAPNDZBRGBTPMO-UHFFFAOYSA-N
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Description

“3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid” is an organic compound with a molecular weight of 327.38 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The IUPAC name of this compound is 3-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}-2-thiophenecarboxylic acid . The InChI code is 1S/C13H13NO5S2/c15-10(9-4-2-1-3-5-9)8-14-21(18,19)11-6-7-20-12(11)13(16)17/h1-7,10,14-15H,8H2,(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . .

Scientific Research Applications

Palladium‐Catalyzed Arylation of Thiophenes

Research demonstrates the utility of thiophene derivatives in palladium-catalyzed arylation reactions. Thiophene-2-carboxylates substituted at the 3-position by sulfamoyl groups have been effectively coupled with a variety of aryl/heteroaryl bromides, resulting in the exclusive formation of 5-arylated thiophene-3-sulfonic amides. This method exemplifies the synthetic versatility of thiophene derivatives in constructing arylated compounds, which are valuable in medicinal chemistry and materials science (Bheeter, Bera, & Doucet, 2013).

Lanthanide-Organic Frameworks for Gas Sorption and Sensing

A novel study involving sulfonate-carboxylate ligands similar to the moiety led to the development of lanthanide-organic frameworks with significant applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks demonstrate the potential of thiophene-derived compounds in creating materials for environmental monitoring and electronic devices (Zhou et al., 2016).

Synthesis of Sulfenylated Chromones

The synthesis of 3-sulfenylated chromones from 2‐hydroxyphenyl‐functionalized enaminones and thiophenols, catalyzed by KIO3, showcases another facet of thiophene chemistry. This reaction, performed under metal-free conditions, highlights the potential of thiophene derivatives in synthesizing heterocyclic compounds, which are of interest in pharmaceutical research (Zhong et al., 2017).

Poly(3-(2-acetoxyethyl)thiophene) for Acid-Catalyzed Lithography

In materials science, poly(3-(2-acetoxyethyl)thiophene) serves as a model polymer for acid-catalyzed lithography, illustrating the application of thiophene derivatives in creating advanced materials with specific optical and electronic properties. This research highlights the role of thiophene-based polymers in developing new lithographic techniques (Lowe & Holdcroft, 1997).

Photochemical Degradation of Crude Oil Components

The study on the photochemical degradation of benzothiophenes, a class of compounds related to thiophene derivatives, provides insights into the environmental behavior of crude oil components. This research is critical for understanding the fate of oil spills and developing remediation strategies (Andersson & Bobinger, 1996).

properties

IUPAC Name

3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c15-10(9-4-2-1-3-5-9)8-14-21(18,19)11-6-7-20-12(11)13(16)17/h1-7,10,14-15H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPNDZBRGBTPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(SC=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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